Tributylstannyl-iomazenil

Description

Contextualization within Radiopharmaceutical Precursor Chemistry

In the synthesis of radiopharmaceuticals, particularly those containing a radiohalogen, precursor compounds are essential. acs.org Organotin precursors, such as tributylstannyl derivatives, are widely employed for this purpose. researchgate.netnih.gov The key chemical process is an electrophilic substitution reaction known as radioiododestannylation. smolecule.comnih.gov In this reaction, the carbon-tin (C-Sn) bond of the precursor is cleaved and replaced by a radioactive iodine isotope. smolecule.com

This method is favored because it allows for the late-stage introduction of the radioisotope into the target molecule under mild conditions. nih.gov This is particularly important when working with short-lived isotopes, as it maximizes the radiochemical yield and ensures the final product has high purity. smolecule.commdpi.com The use of tributylstannyl precursors is a well-established strategy for producing various radioiodinated tracers for SPECT and PET imaging. researchgate.netnih.gov

Role as a Key Intermediate for Radiolabeled Iomazenil (B1672080) Probes

The principal application of Tributylstannyl-iomazenil is to serve as the direct intermediate for the synthesis of radiolabeled iomazenil, most notably [¹²³I]iomazenil and [¹²⁴I]iomazenil. smolecule.comnii.ac.jp Iomazenil is a molecule that binds to central benzodiazepine (B76468) receptors in the brain, making its radiolabeled versions valuable tools for neuroimaging research. smolecule.comnih.gov

The synthesis involves reacting this compound with a source of radioactive iodine, such as Sodium Iodide ([¹²³I]NaI), in the presence of an oxidizing agent. smolecule.comacs.org Common oxidizing agents used in this process include chloramine-T, peracetic acid, or hydrogen peroxide. smolecule.comacs.orgnii.ac.jp This reaction efficiently replaces the tributylstannyl group with the radioactive iodine atom, yielding the desired radiolabeled iomazenil probe. smolecule.com

Research has demonstrated that this radioiododestannylation reaction can achieve high radiochemical yields and purity. For instance, the preparation of [¹²³I]iomazenil from its tributylstannyl precursor has been reported with average yields of 63.3% and radiochemical purity exceeding 97%. researchgate.net Similarly, the synthesis of [¹²⁵I]Iomazenil has been achieved with radiochemical yields ranging from 47% to 75%. mdpi.com The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure it is suitable for research applications. acs.orgresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

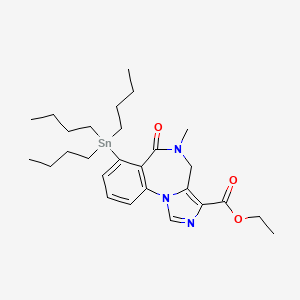

| IUPAC Name | ethyl 5-methyl-6-oxo-7-tributylstannyl-4H-imidazo[1,5-a] Current time information in Bangalore, IN.nih.govbenzodiazepine-3-carboxylate | smolecule.com |

| Molecular Formula | C27H41N3O3Sn | smolecule.comnih.gov |

| Molecular Weight | 574.3 g/mol | smolecule.comnih.gov |

Interactive Data Table: Research Findings on Radiolabeling

| Radiolabeled Product | Precursor | Reaction Type | Oxidizing Agent | Radiochemical Yield | Radiochemical Purity | Source |

| [¹²³I]iomazenil | This compound | Iododestannylation | Not specified | 63.3% (average) | >97.6% | researchgate.net |

| [¹²³I]β-CIT | Tributylstannyl precursor | Iododestannylation | Peracetic acid | 65.2% (average) | 97.5% | acs.orgresearchgate.net |

| [¹²⁴I]iomazenil | This compound | Iododestannylation | Hydrogen peroxide | ~73% | >98% | nii.ac.jp |

| [¹²⁵I]Iomazenil | Tributylstannyl precursor | Iododestannylation | Not specified | 47% - 75% | Not specified | mdpi.com |

Properties

Molecular Formula |

C27H41N3O3Sn |

|---|---|

Molecular Weight |

574.3 g/mol |

IUPAC Name |

ethyl 5-methyl-6-oxo-7-tributylstannyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |

InChI |

InChI=1S/C15H14N3O3.3C4H9.Sn/c1-3-21-15(20)13-12-8-17(2)14(19)10-6-4-5-7-11(10)18(12)9-16-13;3*1-3-4-2;/h4-5,7,9H,3,8H2,1-2H3;3*1,3-4H2,2H3; |

InChI Key |

AVVMSDPTNBGWCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C(=O)N(CC3=C(N=CN32)C(=O)OCC)C |

Origin of Product |

United States |

Synthetic Methodologies for Tributylstannyl Iomazenil

Established Synthetic Pathways for Tributylstannyl Compounds

The formation of the tributylstannyl group on an aromatic ring is a well-documented transformation in organic synthesis, primarily utilized to create organostannane reagents for cross-coupling reactions, such as the Stille reaction. wikipedia.org

Organostannane reagents are typically synthesized through the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyltin halide. wikipedia.org For instance, vinyltributyltin can be prepared by reacting vinylmagnesium bromide with tributyltin chloride. wikipedia.org Another common method is the hydrostannylation of alkenes or alkynes. wikipedia.org

For aromatic stannanes, a prevalent method is the palladium-catalyzed coupling of an aryl halide or triflate with a distannane reagent, like bis(tributyltin). This approach is particularly useful for introducing the stannyl (B1234572) group onto complex molecules under relatively mild conditions. nih.gov These organotin compounds are valued for their stability in the presence of air and moisture. wikipedia.org

The core benzodiazepine (B76468) structure can be synthesized through various means, including the condensation reaction of o-phenylenediamines with ketones. nih.govresearchgate.net Once the foundational benzodiazepine ring system is in place, a halogen atom, typically bromine, is incorporated at the desired position to facilitate stannylation.

The synthesis of the stannyl precursor for iomazenil (B1672080) involves the reaction of its bromo-derivative with a tin reagent. nih.gov A well-established route for a structurally similar benzodiazepine involves reacting an 8-bromo-benzodiazepine carboxylate with bis(tributyltin) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). nih.gov This reaction effectively exchanges the bromine atom for a tributylstannyl group, yielding the desired precursor. nih.gov

Detailed Synthetic Procedures for Tributylstannyl-iomazenil

The specific procedure for preparing this compound involves a carefully controlled palladium-catalyzed cross-coupling reaction.

The synthesis is typically performed by reacting the halogenated benzodiazepine precursor with a tin source. evitachem.com A detailed procedure for a closely related compound, which serves as a model for this compound synthesis, uses ethyl 8-bromo-5,6-dihydro-5-methyl-6-oxo(4H)-imidazo[1,5-a] wikipedia.orgCurrent time information in Bangalore, IN.benzodiazepine-3-carboxylate as the starting material. nih.gov The reaction is heated under an inert atmosphere to prevent degradation of the catalyst and reagents. nih.gov

Optimization of this reaction involves ensuring the complete exclusion of oxygen, using an appropriate solvent like toluene (B28343) to achieve the necessary reaction temperature, and allowing sufficient time for the reaction to proceed to completion. nih.gov The choice of a zero-valent palladium catalyst is crucial for the catalytic cycle to proceed efficiently. nih.gov

| Component | Role | Example Substance | Reference |

|---|---|---|---|

| Starting Material | Benzodiazepine core with leaving group | Ethyl 8-bromo-5,6-dihydro-5-methyl-6-oxo(4H)-imidazo[1,5-a] wikipedia.orgCurrent time information in Bangalore, IN.benzodiazepine-3-carboxylate | nih.gov |

| Tin Reagent | Source of tributylstannyl group | Bis(tributyltin) | nih.gov |

| Catalyst | Facilitates cross-coupling | Tetrakis(triphenylphosphine)palladium(0) | nih.gov |

| Solvent | Reaction medium | Toluene | nih.gov |

| Temperature | Reaction condition | 120 °C | nih.gov |

| Duration | Reaction condition | 6 hours | nih.gov |

| Atmosphere | Reaction condition | Inert (Nitrogen) | nih.gov |

Following the reaction, the purification of the tributylstannyl precursor is a critical step. The primary goal is to separate the desired product from unreacted starting materials, the palladium catalyst, and, most importantly, toxic organotin byproducts. acs.org

High-Performance Liquid Chromatography (HPLC) is a standard method used for the purification of the final product. nih.gov Specifically, reverse-phase HPLC is effective in separating the relatively nonpolar stannylated product from more polar impurities. snmjournals.org To address the challenge of removing residual tin compounds, specialized techniques such as fluorous solid-phase extraction have been developed for similar organostannane syntheses. acs.org Reaction progress is often monitored by Thin-Layer Chromatography (TLC). nii.ac.jpgoogle.com

Yield and Scalability Considerations in Precursor Synthesis

Scaling up the synthesis of the precursor presents challenges. google.com A primary concern is the efficient removal of highly toxic organotin byproducts, which becomes more complex and costly on a larger scale. wikipedia.orgacs.org The need for stringent purification to ensure the precursor is free of these impurities is a significant bottleneck for commercial-level production. google.com

Application As a Precursor in Radiolabeling Chemistry

Electrophilic Radioiodination via Iododestannylation

The most common method for radiolabeling Tributylstannyl-iomazenil is through an electrophilic aromatic substitution reaction known as iododestannylation. nih.gov In this reaction, the carbon-tin (C-Sn) bond is cleaved and replaced by a carbon-iodine (C-I) bond. This ipso-substitution, where the incoming iodine atom attaches to the exact position previously occupied by the stannyl (B1234572) group, ensures high regioselectivity, meaning the radioisotope is placed precisely where it is needed on the molecule. nih.govacs.org The iododestannylation of trialkylarylstannanes is a widely used strategy because it proceeds under mild conditions and typically results in high product yields. nih.gov

The process begins with a radioactive source of iodide, typically Sodium Iodide (NaI), where '' denotes the radioisotope. nih.gov Since iodide itself (I⁻) is not reactive enough to substitute the tributylstannyl group, it must first be converted into a more reactive, electrophilic iodine species. acs.org This is achieved by adding an oxidizing agent to the reaction mixture. nih.govmdpi.com

The oxidizing agent reacts with the iodide ion to form an electrophilic species, such as the iodonium (B1229267) ion (I⁺), hypoiodous acid (HOI), or H₂O*I⁺. nih.govmdpi.com This highly reactive electrophile is then attacked by the electron-rich aromatic ring of the this compound precursor. The attack specifically occurs at the carbon atom bonded to the tin atom, leading to the displacement of the tributylstannyl group and the formation of the desired radioiodinated iomazenil (B1672080) product. nih.gov

The efficiency and yield of the radioiodination of this compound are highly dependent on several key reaction parameters. Fine-tuning these conditions is essential to maximize the incorporation of the radioisotope and minimize the formation of impurities.

The choice of oxidizing agent is critical for the successful synthesis of radioiodinated iomazenil. Various agents have been studied to determine their effectiveness in converting iodide to its electrophilic form for this specific reaction. Common oxidizing agents include Chloramine-T, Iodogen, and peracetic acid. nih.gov

Research comparing these agents for the preparation of [¹²³I]iomazenil found a clear order of reactivity at room temperature (22°C) over a 30-minute period: Chloramine-T was the most reactive, followed by Iodogen, with peracetic acid being significantly less reactive. nih.gov However, the use of strong oxidizing agents like Chloramine-T can sometimes lead to undesirable side reactions, such as the formation of chlorinated byproducts or polymerization, if concentrations are too high. nih.govmdpi.com Iodogen is considered a milder oxidizing agent because its hydrophobic nature limits its interaction to the phase boundary in aqueous solutions, reducing the chance of side reactions. nih.gov

| Oxidizing Agent | Relative Reactivity | Key Characteristics |

|---|---|---|

| Chloramine-T | High | Most reactive agent; risk of overoxidation and side reactions if not controlled. nih.govnih.gov |

| Iodogen | Medium | Mild, hydrophobic agent; minimizes side reactions. nih.govnih.gov |

| Peracetic Acid | Low | Significantly less reactive at room temperature compared to Chloramine-T and Iodogen. nih.gov |

The pH of the reaction medium plays a significant role in the radiolabeling yield. Studies on the radioiodination of this compound have shown that the reaction is highly sensitive to pH. Labeling efficiency is significantly reduced when the pH is raised above 5.8. nih.gov Optimal results have been achieved under acidic conditions. For instance, one of the most effective conditions reported involves conducting the reaction in aqueous acetic acid at a pH of 3.3. nih.gov In neutral or weakly acidic environments, the probable oxidizing species generated from Chloramine-T are ArSO₂NHCl and HOCl, which are effective for the electrophilic substitution. nih.gov

Temperature and reaction time are interconnected parameters that must be carefully controlled to achieve high yields. For the radioiodination of this compound, increasing the reaction temperature generally increases the product yield, up to a certain point. nih.gov The optimal temperature has been identified as 120°C; temperatures higher than this can lead to the decomposition of the product. nih.gov

The reaction time also influences the outcome. While some iododestannylation reactions can be optimized to proceed rapidly (e.g., 5 minutes), the optimal conditions reported for [¹²³I]iomazenil synthesis specified a reaction time of 30 minutes at 120°C. mdpi.comnih.gov Longer reaction times, especially at high temperatures or with potent oxidizing agents, can decrease the yield due to the degradation of the desired product or the formation of unwanted byproducts. nih.gov

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Precursor Amount | 50 µg | This compound. nih.gov |

| Oxidizing Agent | 50 µL of 0.02 M Chloramine-T | - |

| Solvent/pH | Aqueous Acetic Acid (pH 3.3) | Acidic conditions are crucial for high yield. nih.gov |

| Temperature | 120°C | Higher temperatures lead to decomposition. nih.gov |

| Reaction Time | 30 minutes | - |

Optimization of Reaction Parameters for Radioiodination

Utilization in Radiolabeling with Specific Iodine Isotopes

This compound is a versatile precursor for labeling with various radioisotopes of iodine, depending on the intended application. The choice of isotope is determined by its nuclear decay properties, half-life, and the imaging modality to be used. wikipedia.org

The most commonly used isotopes for labeling iomazenil via its tributylstannyl precursor are:

Iodine-123 ([¹²³I]) : This isotope is widely used for diagnostic imaging with SPECT. Its 13.2-hour half-life is convenient for synthesis and imaging procedures, and it emits gamma rays that are ideal for detection by SPECT cameras. nih.govwikipedia.org The preparation of [¹²³I]iomazenil is well-documented. nih.gov

Iodine-125 ([¹²⁵I]) : With a longer half-life of about 59 days, [¹²⁵I] is primarily used in preclinical research, in vitro assays, and autoradiography rather than for in vivo imaging in humans. nih.govacs.orgwikipedia.org Its use in the synthesis of [¹²⁵I]Iomazenil has been effective for research purposes. nih.govacs.org

Iodine-131 ([¹³¹I]) : This isotope has a half-life of 8 days and emits both beta particles and gamma rays. While it can be used for SPECT imaging, its beta emission also makes it suitable for therapeutic applications. wikipedia.org

The ability to label iomazenil with different iodine isotopes using the same tributylstannyl precursor highlights the robustness and utility of the iododestannylation method in radiopharmaceutical chemistry. nih.gov

[¹²³I]Iomazenil Radiosynthesis

The synthesis of [¹²³I]Iomazenil from its tributylstannyl precursor is a well-established method for producing this single-photon emission computed tomography (SPECT) tracer. mdpi.com The process involves an electrophilic radioiododestannylation reaction where the tributyltin group is replaced by the radioactive iodine-123 isotope.

The reaction is typically carried out by reacting the this compound precursor with [¹²³I]sodium iodide in the presence of an oxidizing agent. nih.gov A variety of oxidizing agents can be used, with Chloramine-T and Iodogen being common choices. nih.gov The reaction conditions, including temperature, pH, and solvent, are optimized to maximize the radiochemical yield and purity.

Detailed research has shown that the efficiency of the labeling is influenced by several factors. nih.gov The reactivity of oxidizing agents at room temperature (22°C) for a 30-minute reaction follows the order: Chloramine-T > Iodogen >> Peracetic acid. nih.gov The pH of the reaction medium is also crucial; raising the pH above 5.8 has been shown to reduce the labeling yield. nih.gov Temperature plays a significant role, with an increase in temperature generally leading to a higher yield, reaching a maximum of 90% at 120°C. nih.gov However, temperatures exceeding this can lead to decomposition of the product. nih.gov

Optimal conditions for the radiosynthesis of [¹²³I]Iomazenil have been reported as using 50 µg of the tributylstannyl precursor with 50 µL of 0.02 M Chloramine-T in an aqueous acetic acid solution (pH 3.3), heated at 120°C for 30 minutes. nih.gov A notable challenge in this synthesis is the potential formation of a volatile byproduct, identified as 1-[¹²³I]iodobutane, which arises from the cleavage of the butyl groups from the tin precursor. nih.gov

[¹²⁴I]Iomazenil Radiosynthesis

Iodine-124 is a positron-emitting isotope (t½ = 4.2 days), which allows for positron emission tomography (PET) imaging, offering higher sensitivity and resolution compared to SPECT. mdpi.com The synthesis of [¹²⁴I]Iomazenil from the tributylstannyl precursor follows the same fundamental radioiododestannylation chemistry as for [¹²³I]Iomazenil. acs.org

While specific literature detailing the routine synthesis of [¹²⁴I]Iomazenil is less common, the methodology is directly transferable. The process would involve the reaction of this compound with [¹²⁴I]sodium iodide under oxidative conditions. mdpi.comacs.org The longer half-life of ¹²⁴I makes it particularly suitable for studying biological processes that occur over several days. mdpi.com The principles of using oxidizing agents like Chloramine-T or Iodogen, and the optimization of reaction parameters such as pH, temperature, and precursor concentration, are applicable. acs.org This established iododestannylation method is widely used for labeling various molecules with ¹²⁴I for PET imaging applications. acs.orgmdpi.com

[¹²⁵I]Iomazenil Radiosynthesis

Iodine-125 is a gamma-emitter with a long half-life (t½ = 59.4 days) and is primarily used in preclinical research for in vitro assays, such as autoradiography, and in vivo studies in animal models. acs.org The synthesis of [¹²⁵I]Iomazenil from this compound is achieved through the same oxidative iododestannylation reaction. acs.org

The labeling procedure involves reacting the precursor with [¹²⁵I]sodium iodide. radiooncologyjournal.com As with other radioiodine isotopes, an oxidizing agent is required to convert the iodide into an electrophilic iodine species that can displace the tributyltin group. nih.gov Chloramine-T is a commonly used oxidizing agent for this transformation. radiooncologyjournal.com The reaction conditions are generally mild, with studies on analogous compounds showing the reaction can proceed efficiently at room temperature over a short period (e.g., 10 minutes). radiooncologyjournal.com The long half-life of ¹²⁵I simplifies the logistics of synthesis and allows for extensive and repeated experimental use from a single batch. acs.org

Comparative Analysis of Radiolabeling Efficiency

The efficiency of the radiolabeling process when using this compound as a precursor is assessed primarily by two key metrics: the radiochemical yield and the radiochemical purity of the final product.

Radiochemical Yield Determination

The radiochemical yield (RCY) is the percentage of the initial radioactivity that is incorporated into the desired product, [¹²³I/¹²⁴I/¹²⁵I]Iomazenil. For [¹²³I]Iomazenil, studies have demonstrated that high radiochemical yields can be achieved. Under optimized conditions (Chloramine-T, pH 3.3, 120°C, 30 min), the yield can reach up to 90%. nih.gov The yield is highly dependent on the specific reaction parameters chosen. nih.gov For instance, the choice and amount of oxidizing agent, reaction time, and temperature all significantly impact the final yield. nih.gov

| Radiolabeled Compound | Precursor | Method | Reported Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|

| [¹²³I]Iomazenil | This compound | Iododestannylation | Up to 90% | nih.gov |

| [¹²⁵I]-BPA (analogue) | Tributylstannyl precursor | Iododestannylation | 96.5% | radiooncologyjournal.com |

| [¹²⁵I]SCH23982 (analogue) | - | Chloramine-T catalyzed | ~50% | nih.gov |

Radiochemical Purity Assessment Post-Synthesis

Radiochemical purity (RCP) refers to the proportion of the total radioactivity in the final product that is in the desired chemical form of radioiodinated iomazenil. High radiochemical purity is essential for accurate imaging and to avoid off-target binding. Following the synthesis, purification is typically performed using high-performance liquid chromatography (HPLC). nih.gov This step effectively separates the desired radiolabeled product from unreacted radioiodide, the precursor, and any byproducts. nih.govnih.gov

Assessment of RCP is conducted using analytical techniques such as radio-HPLC and radio-thin-layer chromatography (radio-TLC). For [¹²³I]Iomazenil, radiochemical purities of greater than 97% are achievable after HPLC purification. Similarly high purities are reported for other compounds prepared via iododestannylation, often exceeding 95%. radiooncologyjournal.com

| Radiolabeled Compound | Method of Purity Assessment | Reported Radiochemical Purity (RCP) | Reference |

|---|---|---|---|

| [¹²³I]Iomazenil | HPLC | >97% | |

| [¹¹C]Iomazenil (analogue) | HPLC | 99 ± 1% | nih.gov |

| [¹²⁵I]-BPA (analogue) | TLC & HPLC | >96.5% | radiooncologyjournal.com |

Development of Automated Radiosynthesis Modules

The routine clinical production of radiopharmaceuticals like [¹²³I]Iomazenil necessitates a process that is reliable, reproducible, and minimizes radiation exposure to personnel. To meet these requirements, automated radiosynthesis modules have been developed. These systems perform the entire synthesis and purification process within a lead-shielded hot cell, controlled remotely by a computer.

While specific modules dedicated solely to [¹²³I]Iomazenil are not widely documented, the technology is mature and broadly applicable. Automated synthesizers often utilize disposable, single-use cassettes (e.g., Trasis AllinOne, IBA Synthera+) which contain all the necessary tubing, vials, and cartridges for a single synthesis run. This cassette-based approach simplifies setup, prevents cross-contamination, and ensures compliance with Good Manufacturing Practice (GMP) standards.

The synthesis of the closely related benzodiazepine (B76468) receptor ligand, [¹⁸F]Flumazenil, has been successfully automated on such cassette-based platforms. This demonstrates the feasibility of adapting these modules for the iododestannylation of this compound. The automated process would typically involve:

Loading of the precursor and reagents into the cassette.

Transfer of the radioiodide to the reaction vessel.

Controlled heating and mixing for the duration of the reaction.

Purification of the crude product via solid-phase extraction (SPE) cartridges or semi-preparative HPLC.

Formulation of the final product in a sterile, injectable solution.

The development and implementation of such automated modules are crucial for transitioning radioiodinated iomazenil from a research tool to a widely available clinical imaging agent.

Chemical Characterization and Analytical Methodologies

Spectroscopic Characterization of the Precursor

The definitive identification and structural confirmation of the iomazenil (B1672080) precursor, prior to radiolabeling, rely heavily on spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for elucidating the molecular structure. While specific spectroscopic data for Tributylstannyl-iomazenil is not extensively detailed in the public domain, the characterization would typically involve:

¹H and ¹³C NMR: To confirm the presence and connectivity of protons and carbons in the iomazenil backbone and the tributylstannyl group.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity. tlss.com.tw

Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

Computational studies can further support experimental findings by predicting spectroscopic parameters, as has been demonstrated for other complex organic molecules. uni-hannover.demdpi.com

Chromatographic Analysis for Precursor Purity

Ensuring the purity of the this compound precursor is a critical step before the radiolabeling process. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. nih.gov

A typical HPLC method for purity assessment would involve:

A reversed-phase column: Often a C18 column, which separates compounds based on their hydrophobicity. modernmedlab.com

A mobile phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov

A detector: A UV detector is commonly used, set at a wavelength where the compound exhibits maximum absorbance. anjs.edu.iq

The purity of the precursor is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The presence of impurities can be further investigated using techniques like HPLC coupled with mass spectrometry (HPLC-MS) or by employing orthogonal chromatographic conditions to resolve any co-eluting peaks. chromatographyonline.commdpi.com Chemometric techniques, such as Principal Component Analysis (PCA), can also be applied to diode array detection (DAD) data to enhance the detection of impurities. diva-portal.org

Quality Control Methodologies for Radiolabeled Products

Once this compound is radiolabeled with iodine-123 to produce [¹²³I]iomazenil, a series of quality control tests are essential to ensure its safety and efficacy for human administration. kne-publishing.comnukleertipseminerleri.orgiaea.orgslideshare.net These tests are designed to determine the radiochemical purity, specific activity, and other critical parameters.

Thin-Layer Chromatography (TLC) is a straightforward and rapid method used for the routine quality control of radiopharmaceuticals. ymaws.comaben.com.brymaws.com It is primarily used to separate the desired radiolabeled compound from potential radiochemical impurities, such as free radioiodide.

In a typical TLC setup for [¹²³I]iomazenil:

Stationary Phase: A silica (B1680970) gel plate is commonly used. mdpi.com

Mobile Phase: A solvent system is chosen that allows for the differential migration of the radiolabeled product and impurities. mdpi.com

The distribution of radioactivity on the TLC plate is then measured using a TLC scanner to calculate the radiochemical purity. aben.com.br While TLC is a valuable tool, it has limitations, and its results are often confirmed with the more robust technique of HPLC. aben.com.br

| Parameter | Description |

| Stationary Phase | The adsorbent material coated on the TLC plate, typically silica gel. mdpi.com |

| Mobile Phase | The solvent that moves up the stationary phase, separating the components of the sample. |

| Retention Factor (Rf) | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. Different components will have different Rf values. |

| Radiochemical Purity | The percentage of the total radioactivity that is in the form of the desired radiolabeled compound. ymaws.com |

HPLC is the definitive method for determining the radiochemical purity of [¹²³I]iomazenil. ymaws.comsigmaaldrich.comtaylorfrancis.com It offers superior resolution and quantification capabilities compared to TLC. modernmedlab.com

An HPLC system for the analysis of [¹²³I]iomazenil typically consists of:

A reversed-phase column.

A mobile phase capable of separating [¹²³I]iomazenil from its precursor and any other impurities.

A dual-detector setup: A UV detector to monitor the non-radioactive components and a radiation detector (e.g., a NaI(Tl) scintillation detector) to measure the radioactivity. anjs.edu.iq

This setup allows for the precise determination of the radiochemical purity by comparing the radioactive peak corresponding to [¹²³I]iomazenil with any other radioactive peaks present. nih.gov Studies have shown that purification of [¹²³I]iomazenil using HPLC can achieve a radiochemical purity of over 97%. nih.gov

| Component | Function |

| Pump | Delivers the mobile phase at a constant flow rate. anjs.edu.iq |

| Injector | Introduces a precise volume of the sample into the system. anjs.edu.iq |

| Column | The heart of the HPLC system, where the separation of components occurs. anjs.edu.iq |

| Detector | Senses the components as they elute from the column. For radiopharmaceuticals, both a UV and a radiation detector are often used. anjs.edu.iq |

| Data System | Processes the signals from the detector to generate a chromatogram. |

Specific activity is a critical parameter for radiotracers used in receptor imaging studies, as it relates the amount of radioactivity to the mass of the compound. snmjournals.org High specific activity is desirable to minimize the pharmacological effects of the injected tracer. researchgate.net

The specific activity of [¹²³I]iomazenil is typically determined by:

Quantifying the radioactivity: Using a calibrated ionization chamber or a gamma counter.

Quantifying the mass of iomazenil: This is achieved by HPLC, using a standard curve generated from known concentrations of non-radioactive iomazenil. researchgate.net

The specific activity is then expressed in units such as Gigabecquerels per micromole (GBq/µmol). researchgate.net Research has reported the successful synthesis of [¹²³I]iomazenil with high specific activity. researchgate.net

Research Applications of Radiolabeled Iomazenil in Molecular Interaction Studies

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental in characterizing the interaction of a radiolabeled ligand like iomazenil (B1672080) with its target receptor. These assays, typically performed on tissue homogenates or cell cultures expressing the receptor of interest, allow for the quantitative assessment of binding characteristics. mdpi.com

The kinetics of ligand binding, described by the association rate constant (k_on) and the dissociation rate constant (k_off), are crucial for understanding the dynamic interaction between a ligand and its receptor. nih.gov The k_on value represents the rate at which the ligand-receptor complex forms, while the k_off value describes the rate at which this complex breaks apart. snmjournals.orgcsmres.co.uk These kinetic parameters determine the time required for a ligand to reach binding equilibrium. universiteitleiden.nl

The ratio of k_off to k_on defines the equilibrium dissociation constant (Kd), a measure of binding affinity. snmjournals.org While specific k_on and k_off values for iomazenil are not extensively reported in readily available literature, the determination of its Kd implies the underlying influence of these kinetic rates. The long residence time of a ligand at a receptor, which is inversely related to the k_off, can be a significant factor in its in vivo efficacy. nih.govcsmres.co.uk

Table 1: Key Parameters in Ligand Binding Kinetics

| Parameter | Description | Relationship |

|---|---|---|

| k_on | Association rate constant | Rate of formation of the ligand-receptor complex |

| k_off | Dissociation rate constant | Rate of dissociation of the ligand-receptor complex |

| Kd | Equilibrium dissociation constant | Kd = k_off / k_on |

| Residence Time | Average duration of ligand-receptor binding | 1 / k_off |

This table provides a summary of the fundamental parameters that govern the kinetics of ligand-receptor interactions.

The equilibrium dissociation constant (Kd) is a direct measure of the affinity of a ligand for its receptor; a lower Kd value indicates a higher affinity. snmjournals.org Radiolabeled iomazenil, particularly [¹²⁵I]Iomazenil, has been shown to be a high-affinity ligand for the central benzodiazepine (B76468) receptor. In vitro studies on baboon occipital homogenate membranes have determined the Kd of [¹²⁵I]Iomazenil to be 0.66 ± 0.16 nM at 37°C. nih.gov This high affinity is a key characteristic that makes it a suitable radiotracer for imaging these receptors. psychiatryonline.org

Selectivity studies investigate the preferential binding of a ligand to a specific receptor subtype over others. Iomazenil is known to be selective for the central type of benzodiazepine receptors. nih.gov The distribution of iomazenil binding in the brain, as seen in autoradiography studies, corresponds to the known densities of these receptors, further confirming its selectivity. snmjournals.orgdntb.gov.ua

Table 2: In Vitro Binding Affinity of [¹²⁵I]Iomazenil

| Parameter | Value | Tissue Source | Temperature |

|---|---|---|---|

| Kd | 0.66 ± 0.16 nM | Baboon Occipital Homogenate | 37°C |

| Bmax | 114 ± 33 nM | Baboon Occipital Homogenate | 37°C |

This table presents the in vitro equilibrium dissociation constant (Kd) and maximum number of binding sites (Bmax) for [¹²⁵I]Iomazenil, highlighting its high affinity for benzodiazepine receptors. nih.gov

Evaluating the binding specificity is crucial to ensure that the radioligand is interacting with the intended target receptor. This is typically achieved through displacement studies and in vitro autoradiography. In displacement experiments, a high concentration of a non-radiolabeled ligand known to bind to the same receptor is added to compete with the radiolabeled ligand. A significant reduction in the binding of the radiolabeled ligand indicates specific binding. For iomazenil, displacement with a receptor-saturating dose of flumazenil (B1672878) is used to determine the amount of non-displaceable activity, which represents non-specific binding. nih.gov

In vitro autoradiography with [¹²⁵I]Iomazenil on brain sections provides a visual representation of binding specificity. Studies have shown that the binding of [¹²⁵I]Iomazenil is markedly low in areas with neuronal loss, such as the ischemic core in a cerebral infarct model. snmjournals.org This demonstrates that iomazenil binding is specific to neurons that express benzodiazepine receptors. The binding in peri-infarct areas, where neuronal injury may be less severe, can be preserved or even altered, providing insights into the state of the receptors in these regions. snmjournals.org

Mechanistic Investigations of Ligand-Receptor Interactions

Beyond simple binding assays, radiolabeled iomazenil is a valuable tool for more in-depth mechanistic studies of ligand-receptor interactions. These investigations aim to elucidate the molecular details of how ligands bind to and modulate receptor function.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net This method allows for the exploration of the binding site and the identification of key amino acid residues involved in the interaction. For iomazenil, molecular docking studies would involve using the crystal structure of the GABA-A receptor, such as the one available from the Protein Data Bank (PDB ID: 4COF), and virtually docking the iomazenil molecule into the benzodiazepine binding site. nih.govdergipark.org.tr

Such computational studies can provide insights into the binding mode of iomazenil and help explain its high affinity and selectivity. By analyzing the interactions, such as hydrogen bonds and van der Waals forces between iomazenil and the receptor, researchers can understand the structural basis of its pharmacological properties. researchgate.net While specific molecular docking studies focused solely on iomazenil are not extensively published, the methodology is well-established for other GABA-A receptor ligands. nih.govchronobiologyinmedicine.org

Table 3: Resources for Molecular Docking of Iomazenil

| Resource | Identifier | Description |

|---|---|---|

| Protein Data Bank (PDB) | 4COF | Crystal structure of a human GABA-A receptor |

| Molecular Docking Software | e.g., AutoDock, Glide | Programs used to perform virtual docking simulations |

This table lists key resources that would be utilized in computational studies to investigate the interaction between iomazenil and the GABA-A receptor. nih.govdergipark.org.tr

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. biomolther.orgnih.gov By synthesizing and testing a series of structurally related compounds, medicinal chemists can identify which parts of the molecule are crucial for receptor binding and efficacy. future4200.comwikipedia.org

For benzodiazepine receptor ligands like iomazenil, SAR studies would involve modifying different parts of the iomazenil scaffold and evaluating the impact on binding affinity (Kd or Ki values) for the GABA-A receptor. mdpi.com For instance, alterations to the ester group, the imidazo (B10784944) ring, or the phenyl substituent could significantly affect binding. mdpi.com While comprehensive SAR studies specifically on a wide range of iomazenil analogs are not prominently featured in the literature, the principles of SAR are fundamental to the design of all benzodiazepine receptor ligands. wikipedia.org Such studies are crucial for the development of new ligands with improved properties, such as higher affinity, greater selectivity for specific receptor subtypes, or different functional effects (e.g., agonist versus antagonist). biomolther.orgnih.gov

Utilization in Preclinical Molecular Research Models (Non-Clinical Imaging Research)

Radiolabeled iomazenil, synthesized via an iododestannylation reaction from its tributylstannyl precursor, is a valuable tool in preclinical molecular research. nii.ac.jpresearchgate.net These non-clinical imaging studies primarily utilize animal models to investigate the central benzodiazepine receptors (BZR), which are part of the GABA-A receptor complex. nih.govnih.gov The insights gained from these preclinical applications are fundamental to understanding the density and distribution of these receptors in various neurological conditions. ahajournals.orgahajournals.org Research in this area helps to elucidate the pathophysiology of diseases like epilepsy, schizophrenia, and ischemic stroke. researchgate.netnih.govnih.gov

The use of radiolabeled iomazenil, such as [¹²³I]iomazenil or [¹²⁵I]iomazenil, allows for the in vivo and ex vivo visualization and quantification of BZR. researchmap.jpresearchgate.net This provides a deeper understanding of neuronal viability and function. nih.govsnmjournals.org Preclinical studies in rodents and non-human primates have established radiolabeled iomazenil as a reliable marker for intact neurons. nih.govnih.gov

Ex Vivo Tissue Distribution Studies for Research Probes

Ex vivo tissue distribution studies are a fundamental component of preclinical research with radiolabeled probes like iomazenil. In these studies, the radiolabeled compound is administered to a research animal, and after a designated time, various organs and tissues are harvested to measure the concentration of radioactivity. This provides a quantitative measure of the probe's distribution throughout the body.

For radiolabeled iomazenil, these studies consistently demonstrate high uptake in brain regions with a known high density of benzodiazepine receptors. The specificity of this uptake is a key finding, confirmed by displacement studies where pre-treatment with a non-radiolabeled BZR ligand, such as flumazenil, significantly reduces the accumulation of the radiolabeled tracer in BZR-rich areas. researchmap.jp

Detailed findings from ex vivo distribution studies in rats have shown the relative uptake in different brain regions.

| Brain Region | Relative Uptake of Radiolabeled Iomazenil | Reference |

|---|---|---|

| Cerebral Cortex | High | researchmap.jp |

| Hippocampus | High | researchmap.jpresearchgate.net |

| Cerebellum | High | researchmap.jp |

| Amygdala | High | researchmap.jp |

| Thalamus | High | researchmap.jp |

| Caudate-Putamen | Low | researchmap.jp |

These studies are crucial for validating the utility of a radiotracer for in vivo imaging by confirming its ability to reach and specifically bind to its target.

Autoradiographic Techniques in Research

Autoradiography provides high-resolution, spatially detailed information about the distribution of a radiolabeled ligand within tissue sections. researchmap.jp In preclinical research with radiolabeled iomazenil, autoradiography is used to create detailed maps of benzodiazepine receptor distribution in the brain. nih.govsnmjournals.org

In these experiments, brain sections from animals administered with radiolabeled iomazenil (e.g., [¹²⁵I]iomazenil) are exposed to a sensitive film or plate, which is then developed to reveal the precise locations of the radioligand binding. researchgate.net This technique has been instrumental in a variety of research models, including studies of cerebral ischemia. nih.gov For example, dual-tracer autoradiography using [¹²⁵I]iomazenil and a cerebral blood flow tracer like ⁹⁹Tcm-HMPAO has been used to assess neuronal damage in relation to blood flow in experimental stroke models. nih.gov

Key research findings from autoradiographic studies with radiolabeled iomazenil include:

Confirmation of High BZR Density: High concentrations of binding sites have been visualized in the cerebral cortex, hippocampus, and cerebellum. researchmap.jp

Evaluation of Neuronal Damage: In models of cerebral ischemia, a decrease in iomazenil binding correlates well with the extent of neuronal damage and necrosis. nih.govnih.gov

Assessment of Therapeutic Interventions: Autoradiography has been used to demonstrate the positive effects of therapies, such as bone marrow stromal cell transplantation, by showing improved iomazenil binding in peri-infarct regions, suggesting recovery of neuronal integrity. ahajournals.orgsnmjournals.org

The following table summarizes findings from a study using autoradiography to investigate the effects of bone marrow stromal cell (BMSC) transplantation in a rat model of cerebral infarct.

| Treatment Group | Finding in Peri-infarct Neocortex | Reference |

|---|---|---|

| Vehicle-Transplanted | Low binding of 125I-iomazenil | snmjournals.org |

| BMSC-Transplanted | Significantly higher binding of 125I-iomazenil | snmjournals.org |

These autoradiographic findings provide compelling visual and quantitative evidence of the state of the benzodiazepine receptor system at a microscopic level, which is essential for understanding the underlying neurobiology of various disorders and the effects of potential treatments.

Advancements and Future Directions in Tributylstannyl Precursor Chemistry

Development of Alternative Precursors for Radioiodination

While tributylstannyl precursors have been instrumental, their inherent toxicity has prompted research into safer and more efficient alternatives. The primary focus has been on developing precursors that are less toxic and offer comparable or superior radiochemical yields and purity.

Comparison with Boron-Based Precursors

Boron-based precursors, such as arylboronate esters, have emerged as a promising alternative to their organotin counterparts for radioiodination. nih.gov A key advantage of boron derivatives is their significantly lower toxicity compared to organotin compounds. nih.gov

The radioiodination of arylboronate esters can be achieved with high radiochemical yields and purity using agents like no-carrier-added iodine-123 labeled sodium iodide in the presence of an oxidizing agent such as chloramine-T. nih.gov Copper-mediated radiofluorination of boronate esters has also been successfully applied in the synthesis of related benzodiazepine (B76468) receptor ligands, such as [¹⁸F]Flumazenil, achieving non-decay-corrected radiochemical yields of 35 ± 5%. cardiff.ac.uk While direct comparative studies for [¹²³I]Iomazenil are not extensively detailed in the available literature, the high yields reported for other radiotracers suggest that boron-based precursors are a viable and less toxic alternative.

| Precursor Type | Key Advantages | Reported Radiochemical Yields (for related compounds) | Primary Concerns |

|---|---|---|---|

| Tributylstannyl-based | - High radiochemical yields

| 70-80% for [¹²³I]Iomazenil nih.gov | - High toxicity of tin compounds nih.gov |

| Boron-based | - Low toxicity

| 35-43% (n.d.c.) for [¹⁸F]Flumazenil cardiff.ac.uk | - Potentially lower yields compared to stannanes for some substrates |

| Silane-based | - Low toxicity | Generally lower than stannanes | - Higher stability of C-Si bond leading to lower yields |

Evaluation of Silane-Based Precursors

Strategies for Minimizing Tin Contamination in Radiopharmaceuticals

A significant drawback of using tributylstannyl precursors is the potential for tin contamination in the final radiopharmaceutical product. Organotin compounds are known to be neurotoxic, making their removal a critical step in the production of radiopharmaceuticals for human use. sdlookchem.com Several strategies have been developed to effectively minimize tin contamination.

One common and effective method involves the addition of a saturated aqueous solution of potassium fluoride (B91410) (KF). sdlookchem.com This leads to the precipitation of tributyltin fluoride (Bu₃SnF), a solid that can be easily removed by filtration. mnsu.edu Another approach is to use a solid-phase extraction cartridge. For instance, passing the reaction mixture through a silica (B1680970) gel cartridge that has been treated with potassium carbonate has been shown to be highly effective in trapping organotin impurities, reducing them to parts-per-million (ppm) levels. sdlookchem.com

Other purification techniques include:

Adsorption-flocculation: This process uses a combination of adsorbents, such as clay-based materials and powdered activated carbon, to remove organotin compounds from aqueous solutions. researchgate.net

Coagulation-flocculation-clarification: Treatment with aluminum sulfate (B86663) or ferric sulfate can remove a significant percentage of tributyltin from wastewater. nih.gov

| Method | Principle | Reported Efficacy | Reference |

|---|---|---|---|

| Potassium Fluoride (KF) Precipitation | Formation of insoluble tributyltin fluoride (Bu₃SnF) | Effective for removal by simple filtration | mnsu.edu |

| Silica Gel Chromatography with K₂CO₃ | Adsorption of organotin impurities | Reduces tin levels to ~15 ppm | sdlookchem.com |

| Coagulation-Flocculation | Removal with aluminum or ferric sulfate | ~90% removal from shipyard waters | nih.gov |

| Adsorption-Flocculation | Use of clay-based adsorbents and activated carbon | Effective for wastewater treatment | researchgate.net |

Innovation in Stannyl (B1234572) Precursor Design for Enhanced Radiochemical Yields

A recent advancement is the development of a mild, palladium-mediated stannylation method that can be performed under ambient conditions in an open flask. nih.gov This method is selective for aryl iodides and is compatible with chemically sensitive and complex bioactive molecules, simplifying the synthesis of the tributylstannyl precursor itself. nih.gov

Furthermore, the design of novel fibroblast activation protein inhibitors (FAPI) with stannyl precursors for radioiodination has demonstrated high radiochemical yields (58-60%) and purity (>99%). nih.gov While not directly related to iomazenil (B1672080), this research showcases the continued innovation in designing stannylated molecules for targeted radiotherapy and diagnosis. Additionally, copper-mediated radiofluorination of stannyl precursors has been effectively used for the automated synthesis of [¹⁸F]Flumazenil, a PET analog of iomazenil, with decay-corrected yields of 22.2 ± 2.7%. mdpi.com This highlights the adaptability of stannyl precursors for labeling with different radiohalogens.

Potential for Derivatization and Novel Probe Development beyond Iomazenil

The core structure of iomazenil serves as a valuable scaffold for the development of novel imaging probes for the central nervous system (CNS). By modifying the iomazenil molecule and utilizing tributylstannyl chemistry, it is possible to create new radiotracers with altered pharmacokinetic properties or affinity for different receptor subtypes.

An important example of such derivatization is the synthesis of [¹¹C]Iomazenil for positron emission tomography (PET) imaging. nih.gov This involves the alkylation of a desmethyl precursor with [¹¹C]methyl iodide, resulting in a PET tracer that allows for the quantification of benzodiazepine receptors with the higher sensitivity and resolution of PET. nih.gov

The development of novel radiopharmaceuticals is a dynamic field, with ongoing efforts to create more targeted and effective imaging agents. openmedscience.comnih.gov The principles of designing and synthesizing tributylstannyl precursors can be applied to a wide range of molecules, enabling the development of new probes for various biological targets, such as the sigma receptor. nih.gov The modular nature of these synthetic approaches facilitates the exploration of new chemical entities for CNS drug discovery. dundee.ac.uk

Integration of Microfluidics in Radiosynthesis Utilizing Stannyl Precursors

Microfluidic technology is emerging as a powerful tool in radiochemistry, offering several advantages over traditional synthesis methods. These "lab-on-a-chip" systems allow for reactions to be carried out in very small volumes, which can lead to significantly shorter reaction times, higher radiochemical yields, and reduced consumption of expensive precursors. researchgate.netresearchgate.net

The application of microfluidics to the synthesis of PET tracers has been explored for over a decade, with demonstrated benefits such as superior temperature control. researchgate.neturl.edu While direct reports on the microfluidic synthesis of [¹²³I]Iomazenil from its tributylstannyl precursor are limited, the successful automated microfluidic synthesis of the related compound [¹¹C]Flumazenil highlights the potential of this technology. The integration of microreactors in the radiosynthesis of radiopharmaceuticals from organotin precursors is a promising area for future development, potentially leading to more efficient and automated production of SPECT tracers like [¹²³I]Iomazenil. researchgate.net

Q & A

Q. What are the established synthetic pathways for Tributylstannyl-iomazenil, and how can researchers validate intermediate purity?

this compound synthesis typically involves organotin chemistry, leveraging tributylstannyl groups for radiolabeling or receptor-targeted modifications. Key steps include:

- Precursor selection : Start with iomazenil (a benzodiazepine receptor ligand) and introduce the tributylstannyl group via nucleophilic substitution or palladium-catalyzed coupling .

- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) or other groups to shield reactive sites during synthesis.

- Characterization : Validate intermediates via -NMR, -NMR, and mass spectrometry (MS). Purity should be confirmed using HPLC with UV/Vis or radiochemical detectors (for radiolabeled analogs) .

- Data table suggestion : Include retention times, NMR shifts, and mass-to-charge ratios for critical intermediates.

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and stability?

- Chromatography : Reverse-phase HPLC with tandem MS (LC-MS/MS) for purity assessment.

- Spectroscopy : High-resolution NMR (, , ) to confirm stannyl group integration .

- Stability testing : Accelerated degradation studies under varying pH, temperature, and light exposure. Monitor degradation products via LC-MS .

- Critical parameters : Report limits of detection (LOD), quantification (LOQ), and degradation kinetics .

Q. How do in vitro and in vivo models differ in evaluating this compound’s receptor-binding kinetics?

- In vitro : Use competitive binding assays with -flumazenil in neuronal membrane preparations. Calculate values using the Cheng-Prusoff equation .

- In vivo : Employ positron emission tomography (PET) in rodent models to assess blood-brain barrier penetration and receptor occupancy. Compare biodistribution with -labeled analogs .

- Data contradictions : Discrepancies may arise from differences in receptor density across species or assay conditions (e.g., buffer ionic strength) .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s binding affinity across studies?

- Replication : Repeat assays under standardized conditions (e.g., consistent temperature, pH, and receptor preparation methods).

- Meta-analysis : Pool data from multiple studies to identify outliers. Use statistical tools like Grubbs’ test for anomaly detection .

- Mechanistic studies : Investigate allosteric modulation or metabolite interference using site-directed mutagenesis or knockout models .

- Evidence grading : Classify findings using hierarchical evidence levels (e.g., ICH guidelines for clinical data vs. preclinical studies) .

Q. What experimental design principles optimize this compound’s pharmacokinetic profiling in translational studies?

- Dose-ranging studies : Test multiple doses in non-human primates to establish linearity in AUC (area under the curve) and .

- Tracer principle : Use microdosing (sub-therapeutic doses) with -labeled this compound for first-in-human PET trials .

- Endpoint selection : Prioritize receptor occupancy over plasma concentration for CNS-targeted agents .

- Data table suggestion : Include , volume of distribution (), and clearance rates across species.

Q. How can researchers differentiate this compound’s binding to GABAA_AA receptor subtypes (e.g., α1 vs. α5)?

- Subtype-specific assays : Use recombinant GABA receptors expressed in HEK293 cells. Compare values using -flumazenil displacement .

- Pharmacological profiling : Co-administer subtype-selective modulators (e.g., zolpidem for α1) to isolate contributions .

- Structural analysis : Perform X-ray crystallography or cryo-EM to map binding interactions at subtype-specific residues .

Q. What statistical approaches are critical for ensuring reproducibility in this compound’s biodistribution studies?

- Power analysis : Calculate sample sizes to detect ≥20% differences in organ uptake with 80% power .

- Multivariate regression : Adjust for covariates like body weight, injection dose, and scan duration.

- Open science practices : Share raw datasets and analysis code via repositories (e.g., Zenodo) to enable independent validation .

Q. What ethical considerations arise when designing human trials with this compound?

- Informed consent : Disclose risks of radiation exposure in PET studies.

- Inclusion criteria : Exclude pregnant participants and those with renal/hepatic impairment due to potential tracer accumulation .

- Regulatory compliance : Adhere to ICH E6 Good Clinical Practice (GCP) guidelines and obtain IRB approval .

Q. How can conflicting results in this compound’s metabolic pathways be resolved?

- Isotope tracing : Use -labeled analogs to track hepatic metabolism in vitro (e.g., human liver microsomes).

- Enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

- Cross-species comparison : Compare metabolite profiles in human, rat, and dog hepatocytes to predict clinical relevance .

Q. What emerging technologies could enhance this compound’s application in neuroimaging research?

- Click chemistry : Improve radiolabeling efficiency using strain-promoted azide-alkyne cycloaddition (SPAAC) .

- Machine learning : Train models to predict binding affinity using 3D molecular descriptors .

- Multi-modal imaging : Combine PET with MRI or fMRI to correlate receptor density with functional connectivity .

Methodological Guidance

- Data presentation : Use tables to summarize synthetic yields, binding affinities, and pharmacokinetic parameters.

- Referencing : Follow ICH guidelines for clinical data and ACS style for chemical synthesis details .

- Transparency : Disclose limitations (e.g., small sample sizes, model assumptions) in discussion sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.